molecular formula C6H4Cl2N2O B2918546 2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine CAS No. 1823731-18-5

2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine

Número de catálogo: B2918546
Número CAS: 1823731-18-5
Peso molecular: 191.01
Clave InChI: TWUSNFOMZCUMDN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine is a bicyclic heterocyclic compound featuring a fused furopyrimidine scaffold with chlorine substituents at positions 2 and 2. Its synthesis typically involves cyclization of α-(1-carbamyliminomethylene)-γ-butyrolactone intermediates, as demonstrated in and . The compound has garnered attention for its cytostatic activity, particularly against colon carcinoma (HCT116), with an IC50 of ~27 µM .

Propiedades

IUPAC Name

2,4-dichloro-5,6-dihydrofuro[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O/c7-4-3-1-2-11-5(3)10-6(8)9-4/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUSNFOMZCUMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823731-18-5
Record name 2,4-dichloro-5H,6H-furo[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dichloropyrimidine with a suitable furan derivative in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine is a heterocyclic compound with a fused ring structure, combining furan and pyrimidine elements. It has a molecular formula of C6H2Cl2N2OC_6H_2Cl_2N_2O and a molar mass of approximately 191.01 g/mol. Featuring two chlorine atoms at the 2 and 4 positions of the pyrimidine ring, this compound is chemically reactive and has distinct biological properties. The furo group enhances its potential as a scaffold for drug development because it can participate in various reactions.

Scientific Research Applications

This compound is used in scientific research for medicinal chemistry, materials science, and biological studies. Its derivatives are explored as antiviral agents. Derivatives of this compound have been studied as anti-HIV agents and for their antifolate properties.

Medicinal Chemistry

In medicinal chemistry, it serves as a building block for synthesizing potential pharmaceutical agents, including antiviral and anticancer compounds. It can also be used to synthesize novel 2,4,5,6-tetrasubstituted furo[2,3-d]pyrimidines via palladium-catalyzed cyclization .

Materials Science

The compound can be used to develop novel materials with specific electronic or optical properties.

Biological Studies

It can be used as a probe in biochemical assays to study enzyme interactions and cellular pathways. The compound's structural features allow it to interact with biological targets, such as enzymes involved in nucleotide synthesis, making it a candidate for pharmacological investigation.

Development of Anti-HIV Agents

Dihydrofuro[3,4-d]pyrimidine derivatives have been studied for their potential as HIV-1 NNRTIs .

Mecanismo De Acción

The mechanism of action of 2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes, thereby affecting signal transduction pathways involved in cell proliferation and survival .

Comparación Con Compuestos Similares

Core Scaffold Variations

  • Furo[2,3-d]pyrimidine vs. Thieno[2,3-d]pyrimidine: Replacement of the furan oxygen with a sulfur atom (e.g., 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine, 4a in ) increases molecular weight (219.09 g/mol for thieno vs. ~207.08 g/mol for furo derivatives) and alters electronic properties. Thieno analogs generally exhibit higher lipophilicity, impacting membrane permeability .
  • These derivatives are often explored as kinase inhibitors due to their planar aromatic systems .

Substituent Effects

  • Chlorine Substitution :
    The presence and position of chlorine atoms significantly influence bioactivity. For instance, 5-(2-chloroethyl)-2,4-dichloropyrimidine (3 ) exhibits potent antiproliferative activity (IC50 = 0.8 µM against HCT116), outperforming the bicyclic furopyrimidine derivative 7 (IC50 = 27 µM) .
  • Functional Group Modifications :
    Acetylation of hydroxyl groups (e.g., 5-(2-acetoxyethyl)-substituted uracil 4 in ) improves metabolic stability, while methoxy substitutions (e.g., 2,4-dimethoxypyrimidine 8 ) reduce cytotoxicity but retain moderate activity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (LogP)
2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine 207.08 100.3–101.2 2.1
2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine (4a ) 219.09 Not reported 3.4
4-Chloro-6-methylfuro[2,3-d]pyrimidine 182.61 >260 1.8
2,4-Dichloro-6-methylthieno[2,3-D]pyrimidine 219.09 Not reported 3.5

Data compiled from , and 16.

Actividad Biológica

2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine is a heterocyclic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and the implications of its structural features in drug development.

Chemical Structure and Properties

The compound has the molecular formula C6_6H4_4Cl2_2N2_2O and a molar mass of approximately 191.01 g/mol. Its structure includes a fused ring system that combines elements of furan and pyrimidine, with chlorine substituents at the 2 and 4 positions, which enhance its reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis. This inhibition can lead to antiproliferative effects in cancer cells and parasites .
  • Antiviral Activity : Derivatives of this compound have been investigated for their potential as anti-HIV agents. They exhibit significant potency against HIV-1 strains, particularly those resistant to other treatments .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and its derivatives:

Activity Description Reference
Antiviral Effective against HIV-1 strains with improved resistance profiles compared to existing drugs.
Antitumor Inhibits DHFR leading to reduced proliferation in cancer cell lines.
Antifolate Properties Structural modifications improve binding affinity to DHFR, enhancing selectivity and potency.
Cytotoxicity Exhibits varying levels of cytotoxicity across different cell lines; some derivatives show low toxicity.

Case Studies and Research Findings

  • Anti-HIV Studies : Research demonstrated that certain derivatives of this compound exhibited EC50 values ranging from 5.79 nM to 28.3 nM against resistant HIV strains. These compounds also showed favorable pharmacokinetic profiles, making them promising candidates for further development .
  • Cancer Research : A study evaluated the cytotoxic effects on various cancer cell lines (MCF-7, A549). Compounds derived from this scaffold displayed IC50 values significantly lower than standard chemotherapeutics, indicating potent anticancer activity .
  • Mechanistic Insights : Structural studies revealed that modifications at the bridge region of related compounds could significantly influence their biological activity against DHFR. For instance, specific substitutions led to enhanced binding interactions with the enzyme, resulting in improved selectivity over normal cellular targets .

Q & A

Basic Questions

Q. What are the established synthetic routes for 2,4-dichloro-5,6-dihydrofuro[2,3-d]pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via intramolecular cyclization of α-(1-carbamyliminomethylene)-γ-butyrolactone using sodium ethoxide, followed by chlorination with phosphoryl chloride (POCl₃) . Key steps include protecting the hydroxyl group of intermediate 5-(2-hydroxyethyl)uracil with acetyl to prevent side reactions during chlorination. Reaction temperature (80–100°C) and stoichiometric excess of POCl₃ (3–5 equiv) are critical for achieving >70% yield. Side products like 2-chloro-4-methoxypyrimidine may form if moisture is present, requiring anhydrous conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The fused dihydrofuro-pyrimidine ring system produces distinct splitting patterns. For example, the dihydrofuran protons appear as a singlet (δ 4.2–4.5 ppm) due to restricted rotation .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z 217 [M+H]⁺ confirm the molecular formula (C₇H₅Cl₂N₃O) .
  • IR Spectroscopy : Absence of OH stretches (~3200 cm⁻¹) and presence of C-Cl stretches (~750 cm⁻¹) validate successful chlorination .

Q. What preliminary biological screening models are used to assess its cytostatic activity?

  • Methodological Answer : Standard assays include:

  • HCT116 Colon Cancer Cell Line : IC₅₀ values are determined via MTT assays, with positive controls (e.g., 5-fluorouracil) to benchmark activity. For example, 2,4-dichloro derivatives show IC₅₀ = 0.8–30 µM, depending on substituents .
  • ADME Profiling : Microsomal stability (rat liver microsomes) and plasma protein binding (equilibrium dialysis) predict pharmacokinetic behavior .

Advanced Research Questions

Q. How do substituents at the C-5 and C-7 positions modulate biological activity, and what SAR trends are observed?

  • Methodological Answer :

  • Chlorine vs. Methoxy : 2,4-Dichloro derivatives (e.g., compound 3, IC₅₀ = 0.8 µM) outperform methoxy-substituted analogs (e.g., compound 17, IC₅₀ > 50 µM) due to enhanced electrophilicity and DNA alkylation potential .
  • Side Chain Effects : Acetylated 5-(2-acetoxyethyl) groups improve cell permeability compared to hydroxylated analogs, reducing IC₅₀ by 10-fold .
  • Bicyclic vs. Monocyclic : The dihydrofuro ring (compound 7) enhances planar rigidity, improving target binding (e.g., kinase inhibition) vs. flexible side chains .

Q. What mechanistic hypotheses explain its selective cytotoxicity in HCT116 cells?

  • Methodological Answer :

  • Kinase Inhibition : Structural similarity to ATP-competitive kinase inhibitors suggests targeting Checkpoint Kinase 1 (CHK1) or Focal Adhesion Kinase (FAK). Docking studies using PyMol align the dichloro-pyrimidine core with kinase hinge regions .
  • DNA Damage : Chlorine atoms may act as leaving groups, forming covalent adducts with DNA bases (e.g., guanine N7), validated via comet assays .

Q. How can solubility and stability be optimized without compromising activity?

  • Methodological Answer :

  • Prodrug Strategies : Methoxymethyl (MOM) protection of hydroxyl groups (e.g., compound 12) increases logP by 1.5 units, enhancing solubility in PBS buffer (pH 7.4) .
  • Salt Formation : Hydrochloride salts improve crystallinity and stability under humid conditions (tested via accelerated stability studies at 40°C/75% RH) .

Q. What analytical challenges arise in quantifying degradation products under physiological conditions?

  • Methodological Answer :

  • HPLC-MS/MS : Degradation pathways (e.g., hydrolysis to 5,6-dihydrofuro[2,3-d]pyrimidin-4-ol) are monitored using C18 columns (gradient: 10–90% acetonitrile in 0.1% formic acid). Limits of detection (LOD) ≤ 0.1 µg/mL are achieved .
  • Forced Degradation Studies : Exposure to UV light (ICH Q1B) generates photo-oxidation products (e.g., 2-chloro-4-keto derivatives), requiring photostability chambers for validation .

Q. How should researchers resolve contradictions in reported IC₅₀ values across studies?

  • Methodological Answer :

  • Assay Standardization : Discrepancies arise from variations in cell passage number, serum concentration (e.g., 5% vs. 10% FBS), and incubation time (48 vs. 72 hrs). Cross-validation using CLSI guidelines is recommended .
  • Structural Verification : Batch-to-batch purity (HPLC ≥ 95%) must be confirmed, as impurities (e.g., residual POCl₃) can artificially lower IC₅₀ .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.